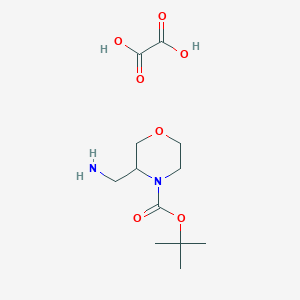![molecular formula C7H9NO3 B14786862 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B14786862.png)
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that features a fused ring system combining a pyrrole and a cyclopentane ring
Métodos De Preparación
The synthesis of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be achieved through several methods. One notable method involves the visible light-promoted [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst . This method is efficient, environmentally friendly, and offers good functional group tolerance and substrate scope.
Análisis De Reacciones Químicas
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The visible light-induced diastereoselective synthesis of this compound involves the use of 2H-azirines and maleimides . The major products formed from these reactions are highly functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It has been studied for its potential use as an inhibitor of viral replication, particularly in the context of hepatitis B virus (HBV) replication . The compound’s ability to modulate HBV capsid assembly makes it a promising candidate for antiviral drug development. Additionally, it has applications in the synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyran derivatives .
Mecanismo De Acción
The mechanism of action of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. In the context of HBV replication, the compound disrupts the viral life cycle by preventing the encapsidation of pregenomic RNA and viral polymerase through binding to the HBV core protein . This inhibition of viral replication is a clinically validated approach to combating HBV.
Comparación Con Compuestos Similares
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be compared to other similar compounds, such as tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones These compounds share similar structural features and synthetic routes but may differ in their specific functional groups and applications
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione |
InChI |
InChI=1S/C7H9NO3/c9-6-4-2-1-3-5(4)7(10)8(6)11/h4-5,11H,1-3H2 |
Clave InChI |
DXWGLRPXJDUPFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C(=O)N(C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
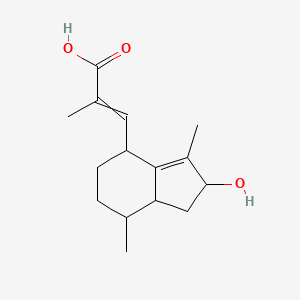
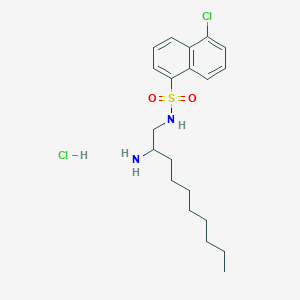
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
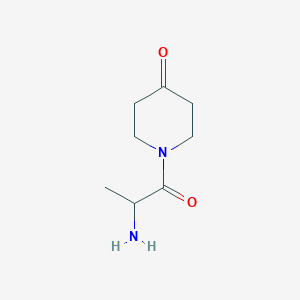
![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
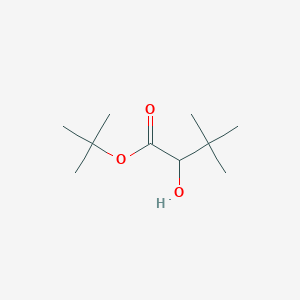
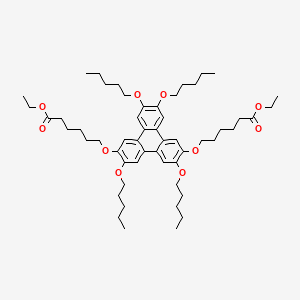
![7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
